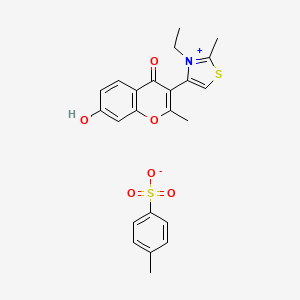
3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methyl-1,3-thiazol-3-ium 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methyl-1,3-thiazol-3-ium 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C23H23NO6S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methyl-1,3-thiazol-3-ium 4-methylbenzene-1-sulfonate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N1O5S with a molecular weight of approximately 363.43 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a coumarin moiety that enhances its pharmacological profile.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In a systematic study, various thiazole analogs demonstrated significant activity against multiple bacterial strains. The SAR studies indicated that modifications at the thiazole ring could enhance antibacterial potency. For instance, electron-withdrawing groups on the phenyl ring were found to improve activity against Gram-positive bacteria .
Anticancer Properties
Research has shown that compounds containing thiazole rings exhibit anticancer activity. A study evaluating thiazole derivatives against various cancer cell lines revealed that certain modifications led to enhanced cytotoxic effects. For example, derivatives with specific substitutions on the thiazole ring showed promising results against MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines . The IC50 values for these compounds ranged from 5 to 15 µM, indicating moderate to high potency.
Antimalarial Activity
Thiazole derivatives have also been investigated for their antimalarial properties. A study focusing on SAR revealed that modifications to the thiazole ring significantly influenced activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups exhibited higher antimalarial potency . This finding suggests that the structural characteristics of thiazoles play a critical role in their efficacy against malaria.
Study 1: Antimicrobial Efficacy
In a detailed investigation of hybrid phthalimido-thiazoles, researchers evaluated their efficacy against Leishmania infantum. The study found that certain derivatives exhibited significant leishmanicidal activity while maintaining low cytotoxicity in mammalian cells. The most potent compounds induced notable ultrastructural changes in the parasites, indicating a potential mechanism of action involving disruption of cellular integrity .
Study 2: Anticancer Activity
Another case study focused on the anticancer effects of thiazole derivatives in vitro. Compounds were tested against various cancer cell lines, including MCF-7 and HepG2. The results indicated that specific structural modifications led to increased cytotoxicity and reduced viability of cancer cells, with some compounds achieving IC50 values below 10 µM .
Propiedades
IUPAC Name |
3-(3-ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S.C7H8O3S/c1-4-17-10(3)21-8-13(17)15-9(2)20-14-7-11(18)5-6-12(14)16(15)19;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVAYKXKGVKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













